N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide
Overview
Description
SCD1 Inhibitor is a novel stearoyl-CoA desaturase1 (SCD1) inhibitor.
Mechanism of Action
Target of Action
The primary target of the SCD1 inhibitor, also known as N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
The SCD1 inhibitor interacts with its target by suppressing the activity of SCD1 . This suppression leads to a decrease in the production of monounsaturated fatty acids, which are essential for various cellular functions, including lipid metabolism and autophagy . The inhibition of SCD1 can also suppress β-catenin signaling and reduce endoplasmic reticulum stress, enhancing antitumor T cells .
Biochemical Pathways
The inhibition of SCD1 affects several biochemical pathways. It impacts lipid metabolism by reducing the synthesis of monounsaturated fatty acids . This can lead to changes in the composition of cellular lipids, affecting the function and survival of cancer cells . The inhibition of SCD1 can also affect autophagy, a process that removes unnecessary or dysfunctional components and recycles them for other cellular functions . Moreover, SCD1 is found to be involved in regulating ferroptosis resistance .
Pharmacokinetics
Clinical trials among patients with metabolic dysfunction-associated steatotic liver disease (masld) have indicated that hepatic scd1 inhibitors dose-dependently improved liver steatosis, steatohepatitis, and fibrosis .
Result of Action
The inhibition of SCD1 can lead to various molecular and cellular effects. It can reduce the proliferation, invasion, sternness, and chemoresistance of cancer cells . It can also enhance the production of CCL4 in tumor tissues via ATF3 inhibition, which in turn promotes the induction and effector function of tumor antigen-specific CD8+ T cells through the accumulation and maturation of dendritic cells in tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the SCD1 inhibitor. Factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification are involved in the regulation of SCD1 . The resistance of scd1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFNZDVMSLOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121351 | |
Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231243-91-6 | |
Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide inhibit SCD1?
A1: While the specific binding interactions of this particular inhibitor with SCD1 haven't been extensively detailed in the provided literature, it's known that SCD1 inhibitors generally act by competing with the substrate binding site or interacting with essential cofactors required for enzymatic activity. []
Q2: What are the downstream consequences of SCD1 inhibition by this compound?
A2: Inhibition of SCD1 by this compound, like other SCD1 inhibitors, leads to several downstream effects, including:
- Decreased MUFA synthesis: This leads to an accumulation of saturated fatty acids (SFAs) and a lower MUFA/SFA ratio. [, ]
- Altered lipid composition: This affects membrane fluidity, lipid signaling, and lipid droplet formation. [, ]
- Induction of apoptosis and ferroptosis: The altered lipid composition and accumulation of specific lipid species can trigger cell death pathways. [, ]
- Enhanced endoplasmic reticulum (ER) stress: Disruption of lipid homeostasis can lead to ER stress, further contributing to cell death. [, ]
- Modulation of immune response: SCD1 inhibition can impact the tumor microenvironment and enhance anti-tumor immunity. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of the compound is C20H18F3N3O4 and its molecular weight is 421.38 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for this compound.
Q5: What is the PK/PD profile of this SCD1 inhibitor?
A5: Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not provided. Research emphasizes the importance of understanding PK/PD relationships for optimizing SCD1 inhibitor efficacy. []
Q6: What is the evidence supporting the in vitro and in vivo efficacy of this compound?
A6: While this specific compound's efficacy data is limited in the provided research, numerous studies showcase the therapeutic potential of SCD1 inhibitors in various cancer models. [, , ]
Q7: What is the toxicological profile of this compound?
A7: The provided research does not elaborate on the specific toxicological profile of this compound. Rigorous toxicological evaluations are essential during drug development. []
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